molecular formula CBr2ClFS B14584873 Dibromo(chlorosulfanyl)fluoromethane CAS No. 61363-03-9

Dibromo(chlorosulfanyl)fluoromethane

Cat. No.: B14584873
CAS No.: 61363-03-9
M. Wt: 258.34 g/mol
InChI Key: ALSJWWVKOYUYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo(chlorosulfanyl)fluoromethane is an organic compound with the molecular formula CBr₂ClSF. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique combination of bromine, chlorine, sulfur, and fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(chlorosulfanyl)fluoromethane can be synthesized through several methods. One common approach involves the reaction of methane with bromine under light conditions to produce brominated methane. This intermediate is then reacted with chlorine and fluorine gases to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibromo(chlorosulfanyl)fluoromethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one of the halogen atoms is replaced by another nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can produce iodinated derivatives, while oxidation with potassium permanganate can yield oxidized sulfur compounds.

Scientific Research Applications

Dibromo(chlorosulfanyl)fluoromethane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine, chlorine, sulfur, and fluorine atoms into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which dibromo(chlorosulfanyl)fluoromethane exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to modifications of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Dibromofluoromethane (CBr₂F₂): Similar in structure but lacks the chlorine and sulfur atoms.

    Chlorodifluoromethane (CHClF₂): Contains chlorine and fluorine but lacks bromine and sulfur.

    Bromochlorofluoromethane (CBrClF): Contains bromine, chlorine, and fluorine but lacks sulfur.

Uniqueness

Dibromo(chlorosulfanyl)fluoromethane is unique due to the presence of all four halogen atoms (bromine, chlorine, fluorine) and sulfur in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61363-03-9

Molecular Formula

CBr2ClFS

Molecular Weight

258.34 g/mol

IUPAC Name

[dibromo(fluoro)methyl] thiohypochlorite

InChI

InChI=1S/CBr2ClFS/c2-1(3,5)6-4

InChI Key

ALSJWWVKOYUYCB-UHFFFAOYSA-N

Canonical SMILES

C(F)(SCl)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.